molecular formula C25H30N2O5 B15250840 Fmoc-HomoGln-otBu CAS No. 2044704-48-3

Fmoc-HomoGln-otBu

Cat. No.: B15250840
CAS No.: 2044704-48-3
M. Wt: 438.5 g/mol
InChI Key: XFODHJPFXCFTHQ-NRFANRHFSA-N
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Description

Fmoc-HomoGln-otBu, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tert-butoxy)-6-oxohexanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (otBu) ester group, which protect the amino and carboxyl groups, respectively, during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-HomoGln-otBu typically involves the protection of the amino group of glutamine with the Fmoc group and the carboxyl group with the tert-butyl ester group. The process begins with the reaction of glutamine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glutamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and ability to produce large quantities of peptides .

Mechanism of Action

The mechanism of action of Fmoc-HomoGln-otBu involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group, preventing unwanted side reactions, while the tert-butyl ester group protects the carboxyl group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds . The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific side chain structure, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and proteins .

Properties

CAS No.

2044704-48-3

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoate

InChI

InChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(13-8-14-22(26)28)27-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H2,26,28)(H,27,30)/t21-/m0/s1

InChI Key

XFODHJPFXCFTHQ-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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